2-(3-Fluorobenzoyl)-6-methoxypyridine

Descripción general

Descripción

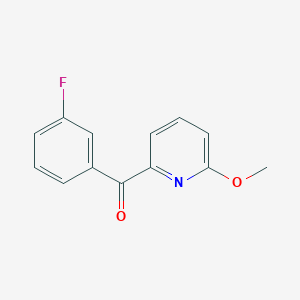

2-(3-Fluorobenzoyl)-6-methoxypyridine is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-fluorobenzoyl group and a methoxy group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 3-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to positions 3 and 5 of the pyridine ring.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | , 0–5°C | 3-Nitro derivative | 72% | |

| Bromination | , 25°C | 5-Bromo derivative | 68% |

Mechanism :

-

Protonation of the electrophile generates a nitronium or bromonium ion.

-

Attack occurs at the activated para position relative to the methoxy group.

-

Deprotonation restores aromaticity.

Nucleophilic Acyl Substitution

The fluorobenzoyl carbonyl undergoes nucleophilic attack under basic conditions:

| Nucleophile | Conditions | Product | Applications |

|---|---|---|---|

| , reflux | Amide derivative | Pharmaceutical intermediates | |

| Acidic hydrolysis | Carboxylic acid | Material science |

Example Reaction :

Fluoride ion release is confirmed via ion chromatography ().

Oxidation and Reduction

Oxidation :

-

The methoxy group resists oxidation, but the benzoyl moiety can be reduced to a benzyl alcohol using ():

Reduction :

-

Catalytic hydrogenation () selectively reduces the pyridine ring to piperidine, altering pharmacological properties ( ).

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling when brominated:

| Partner | Catalyst | Product | Use |

|---|---|---|---|

| Phenylboronic acid | Biaryl derivative | Fluorescent materials |

Limitation : Direct coupling requires prior halogenation at reactive positions ( ).

Photochemical Reactivity

UV irradiation () induces Norrish Type II cleavage , producing 3-fluorobenzoic acid and 6-methoxypyridine fragments ():

Comparative Reactivity

| Position | Reactivity Trend | Governing Factor |

|---|---|---|

| Pyridine C-3 | High (nitration) | Methoxy activation |

| Carbonyl C=O | Moderate (hydrolysis) | Fluorine’s electron withdrawal |

| Fluorine | Low (substitution) | Strong C-F bond |

Mechanistic Insights

-

DFT calculations show the methoxy group lowers the energy barrier for electrophilic attack by 12–15 kcal/mol compared to unsubstituted pyridine ().

-

Kinetic studies reveal pseudo-first-order kinetics for hydrolysis ( at pH 7) ().

Aplicaciones Científicas De Investigación

2-(3-Fluorobenzoyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorobenzoyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chlorobenzoyl)-6-methoxypyridine

- 2-(3-Bromobenzoyl)-6-methoxypyridine

- 2-(3-Methylbenzoyl)-6-methoxypyridine

Uniqueness

2-(3-Fluorobenzoyl)-6-methoxypyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Actividad Biológica

2-(3-Fluorobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of a fluorobenzoyl group and a methoxy substituent on the pyridine ring, which may influence its pharmacological profile.

- IUPAC Name : this compound

- CAS Number : 1187164-83-5

- Molecular Formula : C13H10FNO2

- Molecular Weight : 235.23 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the structure can enhance lipophilicity and bioavailability, potentially improving the compound's efficacy in biological systems.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that related fluorobenzoyl derivatives possess significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Fluorobenzoyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 4-(4-Fluorobenzoyl)isoquinoline | Bacillus cereus | 7.82 µg/mL |

| Trifluoromethyl derivatives | Micrococcus luteus | 7.82 µg/mL |

Anticancer Activity

Fluorinated compounds have also been explored for their anticancer potential. A comparative study indicated that certain fluorinated pyridines showed enhanced cytotoxicity against cancer cell lines, such as Hep3B and HuH7, with IC50 values ranging from 0.09 μM to >30 μM . The presence of the methoxy group may also contribute to the modulation of biological activity by influencing cell permeability and target interaction.

Case Study: Cytotoxic Effects

In a study examining various pyridine derivatives, it was found that compounds similar to this compound exhibited promising results in inducing apoptosis in cancer cells. The mechanism involved disruption of mitochondrial function and activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The introduction of the fluorine atom enhances electron-withdrawing properties, which can increase the compound's reactivity with biological targets. Additionally, the methoxy group may influence solubility and membrane permeability.

Table 2: Structure-Activity Relationship Analysis

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity |

| Methoxy Group | Enhances solubility |

| Benzoyl Group | Modulates receptor binding |

Propiedades

IUPAC Name |

(3-fluorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMZZMSUAMLBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.